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Compound of Interest

Compound Name: Gpo-vir

Cat. No.: B1252489

An authoritative overview of the pharmacokinetic profiles of Gpo-vir™, a fixed-dose
combination of stavudine, lamivudine, and nevirapine, across diverse patient populations. This
guide synthesizes critical data to inform clinical research and drug development.

Gpo-vir™, a fixed-dose combination antiretroviral therapy, has been a significant component of
HIV management, particularly in resource-limited settings. Understanding its pharmacokinetic
(PK) properties in various populations is paramount for optimizing therapeutic outcomes and
ensuring patient safety. This technical guide provides a comprehensive analysis of the
pharmacokinetics of Gpo-vir's constituent drugs—stavudine (d4T), lamivudine (3TC), and
nevirapine (NVP)—across pediatric, renally impaired, hepatically impaired, and geriatric
populations.

Pharmacokinetic Profiles in Diverse Populations

The bioavailability and clearance of the components of Gpo-vir™ are significantly influenced
by patient-specific factors such as age, renal function, and hepatic health. The following tables
summarize key pharmacokinetic parameters for stavudine, lamivudine, and nevirapine in
different patient populations. It is important to note that while Gpo-vir™ is a combination
product, much of the detailed pharmacokinetic data has been derived from studies of its
individual components.

Table 1: Pharmacokinetic Parameters of Stavudine in
Different Populations
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Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F:
Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

Table 2: Pharmacokinetic Parameters of Lamivudine in
Different Populations
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Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F:
Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

Table 3: Pharmacokinetic Parameters of Nevirapine in
Different Populations

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://journals.asm.org/doi/10.1128/aac.46.8.2387-2392.2002
https://scholars.duke.edu/publication/660453
https://www.accessdata.fda.gov/drugsatfda_docs/pepfar/021838PI.pdf
https://pubmed.ncbi.nlm.nih.gov/9989342/
https://pubmed.ncbi.nlm.nih.gov/9696966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673886/
https://www.mayoclinic.org/drugs-supplements/lamivudine-oral-route/description/drg-20064446
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Populatio
n

Dosage

Cmax
(ng/mL)

AUCO-
12h CLIF (L/h)
(mg-hliL)

t1/2 (h)

Key
Consider
ations

Healthy
Adults

200 mg
twice daily

25-30
(multiple
dose)[20]
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on of

metabolism

Pediatric

150 mg/m?
twice daily

56.0 ] _
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Dosing is
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surface
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children
have more
rapid
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[23][24]
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44%
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Hepatic

Impairment

- Mild to
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twice daily

No
significant

change

No
significant

change

Decreased
with
progressio
n of liver

disease

Use with
caution
and
monitor for
toxicity.[25]
[26][27]

- Severe

Contraindic
ated.[25]

Geriatric

Limited
specific
data
available;
monitor
hepatic

function.

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F:

Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of clinical studies.

While specific protocols vary, the general methodologies employed are outlined below.

Study Design and Population

» Design: Most studies are Phase | or Il, open-label, single- or multiple-dose pharmacokinetic

trials. Some utilize a crossover design to compare different formulations (e.g., fixed-dose

combination vs. individual liquid formulations).

o Population: Studies typically enroll HIV-infected patients. For population-specific studies,

inclusion criteria are tailored to the group of interest (e.g., pediatric age ranges, specific

levels of renal or hepatic impairment as defined by standard criteria such as the Cockcroft-
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Gault equation for creatinine clearance or the Child-Pugh score for hepatic function). Healthy
volunteers are often included in initial characterization studies.

Dosing and Administration

Gpo-vir™ Formulations: Studies involving Gpo-vir™ utilize the fixed-dose combination
tablets, such as GPO-VIR S30 (stavudine 30 mg, lamivudine 150 mg, nevirapine 200 mg) or
pediatric formulations.

Individual Components: Studies on the individual drugs administer them as tablets, capsules,
or oral solutions at standard clinical doses.

Administration: Drugs are typically administered orally with a standardized volume of water,
often after an overnight fast to minimize variability in absorption.

Sample Collection and Analysis

Sampling: Serial blood samples are collected at predefined time points before and after drug
administration. Typical sampling schedules include pre-dose (0 hours) and multiple time
points over a dosing interval (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to
accurately characterize the concentration-time profile.

Sample Processing: Blood samples are collected in tubes containing an appropriate
anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then
stored at -20°C or -80°C until analysis.

Bioanalytical Method: Drug concentrations in plasma are quantified using validated high-
performance liquid chromatography (HPLC) or liquid chromatography-tandem mass
spectrometry (LC-MS/MS) methods. These methods are specific and sensitive for the parent
drug and, in some cases, its metabolites.

Pharmacokinetic Analysis

Non-compartmental Analysis: Standard non-compartmental methods are used to determine
key pharmacokinetic parameters from the plasma concentration-time data. These include:

o Cmax and Tmax (time to reach Cmax), which are obtained directly from the observed
data.
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o AUC from time zero to the last measurable concentration (AUCO-t) is calculated using the
linear trapezoidal rule. AUC from time zero to infinity (AUCO-) is calculated as AUCO-t +
(last measurable concentration / elimination rate constant).

o Elimination half-life (t1/2) is calculated as 0.693 / elimination rate constant.

o Apparent oral clearance (CL/F) is calculated as Dose / AUCO-co.

o Population Pharmacokinetic (PopPK) Modeling: In some studies, particularly those involving
pediatric populations, a PopPK approach is used to analyze sparse and intensive data,
identify sources of variability, and simulate dosing regimens.

Visualizing Pharmacokinetic Workflows and
Relationships

To further elucidate the processes and relationships discussed, the following diagrams are
provided.
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Figure 1. A generalized workflow for a clinical pharmacokinetic study of Gpo-vir™.

© 2025 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/product/b1252489?utm_src=pdf-body-img
https://www.benchchem.com/product/b1252489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Renal Function (Creatinine Clearance)

I~
~

Drug Clearance (Stavudine & Lamivudine)

Severe
(<30 mL/min) kg Very Low Clearance
Moderate N . -
(30-59 mL/min) ;\ \D\o\smg Implication
Dose Reduction Required
v . e
. Reduced Clearance
i — Standard Dose
Normal T2 High Clearance .
(>90 mL/min)

Click to download full resolution via product page

Figure 2. Impact of declining renal function on the clearance of stavudine and lamivudine.

Conclusion

The pharmacokinetic profiles of the constituent drugs of Gpo-vir™—stavudine, lamivudine,
and nevirapine—exhibit significant variability across different populations. Dose adjustments
are particularly critical in pediatric patients and those with renal impairment to ensure optimal
drug exposure, balancing efficacy with the risk of toxicity. In contrast, hepatic impairment
primarily influences the disposition of nevirapine. This guide provides a foundational resource
for researchers and drug development professionals, underscoring the importance of
considering patient-specific factors in the clinical application and further study of Gpo-vir™ and
its components. Future research should aim to further characterize the pharmacokinetics in
underrepresented populations, such as the elderly, and to investigate the potential for drug-
drug interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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